2-Methyl-6-nitrophenol
Overview
Description
2-Methyl-6-nitrophenol is a compound that can be synthesized and analyzed through various chemical processes. Its properties and interactions offer insights into its molecular structure and potential applications.
Synthesis Analysis
The synthesis of compounds similar to 2-Methyl-6-nitrophenol involves multiple steps, including sulfonation, nitration, and hydrolysis. For example, 3-Methyl-2-nitrophenol is prepared from 3-methyl phenol with an overall yield of 98%, demonstrating the efficiency of such processes (Song, 2011).
Molecular Structure Analysis
Studies on similar nitrophenol compounds show detailed molecular geometry using techniques like X-ray single-crystal determination. For instance, the Schiff base compound 2-[(4-propylphenylimino)methyl]-4-nitrophenol has been analyzed using Hartree–Fock (HF) and density functional theory (DFT), revealing insights into its stable structure in various solvent media (Agar et al., 2010).
Chemical Reactions and Properties
Chemical reactions involving nitrophenols are complex and diverse. For example, nitro-substituted phenolates exhibit solvatochromism, a property that depends on the interaction with the medium, particularly in solvent mixtures. This behavior highlights the complex chemical nature of these compounds (Nandi et al., 2012).
Physical Properties Analysis
The physical properties of methyl-2-nitrophenols, which are structurally similar to 2-Methyl-6-nitrophenol, indicate that photolysis is a significant atmospheric loss process for these compounds. This suggests that such compounds have important environmental implications, especially in the formation of secondary organic aerosols (Bejan et al., 2007).
Chemical Properties Analysis
The chemical properties of nitrophenols, including 2-Methyl-6-nitrophenol, are characterized by reactions such as nitration and interactions with other chemical agents. The nitration process, for example, is critical in determining the final product and its properties. Studies on similar compounds show the influence of different substituents on their chemical behavior (Hartshorn et al., 1985).
Scientific Research Applications
Environmental Safety and Healthcare : The electrochemical polymerization of methyl red is used for the detection of 2-nitrophenol (2-NP), a known environmental pollutant and carcinogen. This approach, utilizing polymethyl red, offers high sensitivity and reproducibility, making it a promising tool for human health protection and environmental management (Adeosun et al., 2020).
Atmospheric Chemistry : Methyl-2-nitrophenols, including 2-Methyl-6-nitrophenol, are emitted directly to the atmosphere or formed in situ via the oxidation of aromatic hydrocarbons. They possess phytotoxic properties and contribute to secondary organic aerosol formation. Understanding their photooxidation pathways is critical for assessing environmental impacts and effects on human health (Bejan et al., 2007).
Biodegradation : 2-Methyl-6-nitrophenol is evaluated for its anaerobic biodegradability and toxicity to methanogenesis. Its fate in anoxic environments can be significantly influenced by concentration and residence time (O'connor & Young, 1989).
Agricultural Applications : 2-Methyl-6-nitrophenol and similar compounds show activity in promoting cell elongation in plants and can induce epinastic responses, suggesting potential use in agriculture as growth-regulating compounds (Wain & Harper, 1967).
Photocatalysis and Environmental Remediation : Studies on nitrophenols, including 2-Methyl-6-nitrophenol, show that they can be efficiently degraded by processes like Fenton reagent, photo-Fenton, and hydrogen peroxide photolysis, highlighting their role in environmental remediation (Goi & Trapido, 2002).
Safety And Hazards
Future Directions
Future research could focus on the atmospheric processing of nitrophenols and nitrocresols from biomass burning emissions . This could help to understand the chemistry underlying the diurnal cycles and the impact of structural isomerism on the multiphase partitioning and chemistry of nitrophenol isomers .
properties
IUPAC Name |
2-methyl-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDKZPFDOWHRDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074491 | |
Record name | 6-Nitro-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-nitrophenol | |
CAS RN |
13073-29-5 | |
Record name | 6-Nitro-o-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073295 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13073-29-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28585 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Nitro-o-cresol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-6-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-NITRO-O-CRESOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT3JV8WM6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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